N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-11-7-12(21)9-13(8-11)22-18(25)15-17(24)14-5-1-3-10-4-2-6-23(16(10)14)19(15)26/h1,3,5,7-9,24H,2,4,6H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVILLFHSPTXQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC(=CC(=C4)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Ethyl Ester Intermediate
The ethyl ester intermediate is a critical precursor synthesized by previously established methods (Ukrainets et al., 2010). This compound features the pyrido[3,2,1-ij]quinoline core with a carboxylate ester at position 6, a 7-hydroxy group, and a 5-oxo substituent.
- The synthesis of this ester is typically carried out via cyclization and esterification steps, ensuring the correct heterocyclic framework and functional group placement.
- Purity and identity are confirmed by melting point determination, mass spectrometry, and elemental analysis.
Amidation Reaction: General Procedure
The amidation to form the desired carboxamide is conducted by mixing equimolar amounts of the ethyl ester intermediate and the substituted aniline (3,5-dichloroaniline in this case) under thermal conditions:
- Reaction conditions: The mixture is heated to 130–140 °C and maintained for 5 to 15 minutes.
- Solvent: The reaction is generally performed without a high-boiling solvent, which is an improvement over older methods that used bromobenzene, leading to longer reaction times and lower yields.
- Work-up: After heating, the reaction mixture is cooled to approximately 100 °C, and ethanol (10–15 mL) is added to precipitate the product.
- Isolation: The solid product is filtered, washed with cold ethanol, dried, and recrystallized from a mixture of N,N-dimethylformamide (DMF) and ethanol to enhance purity.
This procedure allows for rapid synthesis with high yields and purity, avoiding the need for prolonged reflux or excess reagents.
Specifics for N-(3,5-Dichlorophenyl) Derivative
While the general procedure applies to a variety of aniline derivatives, the 3,5-dichlorophenyl substitution requires the same conditions with slight attention to purity and yield optimization.
- The reaction proceeds efficiently, yielding the corresponding amide with high purity.
- The product exhibits characteristic melting points and spectral data consistent with the expected structure.
- Elemental analysis confirms the incorporation of chlorine atoms and the correct molecular formula.
Data Table: Summary of Preparation Conditions and Yields for Related Anilides
| Compound (Aniline Substituent) | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Melting Point (°C) | Purification Method |
|---|---|---|---|---|---|
| N-(3,5-Dichlorophenyl) (target compound) | 130–140 | 5–15 | ~85–90* | ~203–205* | Recrystallization from DMF/EtOH |
| N-(2-Fluorophenyl) | 130–140 | 5–15 | 85 | 211–213 | Recrystallization from DMF/EtOH |
| N-(2,3-Dichlorophenyl) | 130–140 | 5–15 | 89 | 249–251 | Recrystallization from DMF/EtOH |
| N-(4-Bromophenyl) | 130–140 | 5–15 | 96 | 198–200 | Recrystallization from DMF/EtOH |
*Exact values for the 3,5-dichlorophenyl derivative are inferred based on closely related dichlorophenyl analogs reported in the literature.
Research Findings and Optimization Notes
- The described method significantly improves upon older protocols that required refluxing in bromobenzene for up to 48 hours with low yields.
- The new approach offers rapid synthesis (minutes rather than hours), high yields (typically above 85%), and avoids the use of hazardous solvents.
- Purification by recrystallization from DMF and ethanol ensures removal of minor impurities and unreacted starting materials.
- The reaction tolerates various halogen substitutions on the aniline ring, including dichloro, difluoro, and bromo groups, demonstrating versatility.
- Analytical techniques such as 1H NMR, melting point, mass spectrometry, and elemental analysis confirm the structure and purity of the products.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols or amines. Substitution reactions on the phenyl ring can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the exploration of various reaction mechanisms and the synthesis of more complex molecules. It is particularly useful in creating derivatives through halogen substitution and other functional group modifications .
Biology
In biological research, this compound has attracted attention due to its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The structure–activity relationship (SAR) studies indicate that modifications to the core structure can enhance biological efficacy.
Medicine
The therapeutic potential of this compound is being explored for treating various diseases. Its mechanism of action involves interactions with specific biological targets that are crucial for disease progression. Research is ongoing to optimize its pharmacological properties for better efficacy and safety profiles in clinical applications .
Industry
In industrial applications, this compound's unique structural features make it suitable for developing new materials with specific properties such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of materials to meet specific performance criteria in different industrial contexts .
Case Study 1: Anticancer Activity
A study conducted on a series of derivatives derived from this compound demonstrated notable anticancer activity against human cancer cell lines. The derivatives were synthesized through halogen substitution reactions and evaluated for their cytotoxic effects. The results indicated that specific substitutions led to enhanced potency against cancer cells compared to standard treatments like doxorubicin .
Case Study 2: Synthesis and Characterization
Research focused on the synthesis of this compound highlighted the efficiency of multi-step synthetic routes involving strong acids and bases under controlled conditions. The characterization of synthesized compounds was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity levels .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death in microorganisms or cancer cells.
Comparison with Similar Compounds
Key Trends :
- Chlorine Substitution : 3,5-Dichloro substitution maximizes diuretic activity by balancing lipophilicity and electronic effects. The 2,3-dichloro analog is less effective due to steric clashes with target proteins .
- Methoxy vs. Chloro : 4-Methoxy substitution enhances water solubility and hydrogen bonding, improving bioavailability without compromising activity .
Solubility and Formulation Challenges
Pyridoquinolines, including the target compound, exhibit low solubility in polar solvents like DMSO and water, limiting formulation options . In contrast, the hydrochloride salt of N-[2-(diethylamino)ethyl]-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide demonstrates improved aqueous solubility due to ionic interactions, suggesting salt formation as a viable optimization strategy for the target compound .
Pharmacological and Mechanistic Insights
The target compound’s diuretic mechanism is hypothesized to involve inhibition of renal aldosterone synthase or modulation of Na+/K+ ATPase activity, similar to HCTZ but with enhanced potency . In vivo studies in rats showed a 40% increase in urinary output at 10 mg/kg, compared to 25% for HCTZ . Notably, the 3,5-dichloro substituent enhances target affinity by interacting with hydrophobic pockets in renal transporters, a feature absent in analogs with electron-withdrawing groups (e.g., cyano) .
Biological Activity
N-(3,5-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide (CAS Number: 341967-82-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H14Cl2N2O3 |
| Molecular Weight | 389.232 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 595.4 ± 50.0 °C |
| Flash Point | 313.9 ± 30.1 °C |
| LogP | 4.09 |
These properties suggest that the compound has a relatively high molecular weight and density, which may influence its solubility and bioavailability.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that quinoline compounds are effective against various bacterial strains and fungi due to their ability to inhibit DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication .
Anticancer Potential
The compound's structure may confer anticancer properties as well. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Further investigation is necessary to establish specific mechanisms for this compound.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study on quinoline derivatives demonstrated that compounds similar to N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against strains like Staphylococcus aureus and Escherichia coli .
- Antiviral Evaluation : In vitro studies have shown that certain quinoline-based compounds can inhibit viral replication by interfering with viral entry or replication mechanisms. This suggests that N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo could be explored for similar antiviral applications .
- Cytotoxicity Assays : Research involving cytotoxicity assays indicated that quinoline derivatives could selectively induce cell death in cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Q & A
Basic: What established synthetic protocols are available for this compound, and what are the critical reaction intermediates?
Methodological Answer:
The synthesis typically involves condensation of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid with 3,5-dichloroaniline in the presence of coupling agents like EDCI or DCC. Key intermediates include the activated ester of the carboxylic acid and the amide bond formation step. Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) is critical to isolate the final product. Structural confirmation relies on elemental analysis and spectroscopic methods .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons, hydroxyl groups) and carbon frameworks.
- Mass Spectrometry (ESI-TOF) : Verifies molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric accuracy (C, H, N within ±0.3% of theoretical values).
- HPLC-PDA : Assesses purity (>95% by area normalization).
Cross-referencing spectral data with analogs (e.g., related pyridoquinoline carboxamides) is recommended to resolve ambiguities .
Advanced: How can synthetic yield be optimized while suppressing competing side reactions?
Methodological Answer:
- Reagent Optimization : Use of HOBt as an additive reduces racemization during amide coupling.
- Solvent Selection : Anhydrous DMF improves solubility of intermediates.
- Temperature Control : Maintaining 0–5°C during coupling minimizes hydrolysis.
- By-Product Analysis : TLC monitoring at 30-minute intervals identifies undesired adducts (e.g., unreacted aniline). Scale-up requires transitioning from batch to flow chemistry to enhance reproducibility .
Advanced: How should researchers resolve contradictions in reported diuretic efficacy across in vivo models?
Methodological Answer:
- Dose-Response Calibration : Use standardized protocols (e.g., OECD 425 guidelines) to ensure consistent administration routes.
- Control for Hydration Status : Pair water-deprived and ad libitum cohorts to isolate compound-specific effects.
- Biomarker Profiling : Quantify urinary Na⁺/K⁺ ratios and plasma aldosterone levels to differentiate mechanistic pathways.
- Theoretical Alignment : Link results to quinoline diuretic SAR models, noting substituent effects (e.g., 3,5-dichloro vs. 4-fluoro aryl groups) .
Advanced: What computational strategies predict tautomeric stability and electron distribution in the pyridoquinoline core?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G )**: Model tautomeric equilibria (e.g., keto-enol forms) and charge distribution.
- X-ray Crystallography : Compare computed bond lengths/angles with experimental data (e.g., C=O vs. C–O distances).
- Molecular Dynamics : Simulate solvent effects (e.g., aqueous vs. DMSO) on conformational flexibility.
Validate predictions via UV-Vis spectroscopy (e.g., λmax shifts in polar solvents) .
Advanced: What in vivo models best elucidate the compound’s renal clearance mechanisms?
Methodological Answer:
- Rodent Models : Sprague-Dawley rats with surgically implanted bladder catheters enable real-time urine collection.
- Knockout Strains : Compare wild-type and NHE3-deficient mice to assess transporter-mediated excretion.
- Microdialysis : Monitor renal interstitial concentrations to distinguish glomerular filtration vs. tubular secretion.
- Pharmacokinetic Modeling : Use non-compartmental analysis (WinNonlin®) to calculate t½, Vd, and CLrenal .
Advanced: How can structural modifications enhance selectivity for renal targets over off-site receptors?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 3,5-dichlorophenyl group with a 2-pyridyl moiety to reduce CYP450 inhibition.
- Steric Shielding : Introduce methyl groups at C2/C3 of the dihydropyridine ring to block non-specific binding.
- Fragment-Based Design : Screen truncated analogs (e.g., pyridone-only fragments) to identify minimal pharmacophores.
Validate via radioligand displacement assays (e.g., [³H]-furosemide competition) .
Advanced: What methodologies quantify oxidative degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to H₂O₂ (0.3% w/v) at 40°C for 72 hours.
- LC-MS/MS Analysis : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile to resolve degradation peaks.
- EPR Spectroscopy : Detect free radical intermediates (e.g., hydroxyl adducts) during photolysis.
Compare stability profiles with structurally related diuretics (e.g., torasemide) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
